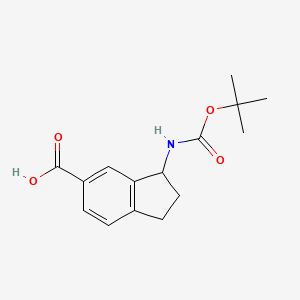![molecular formula C42H26N6O B15217895 2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan](/img/structure/B15217895.png)
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan is a chemical compound with the molecular formula C₄₂H₂₆N₆O and a molecular weight of 630.7 g/mol . It is known for its application in organic light-emitting diodes (OLEDs) as an electron transport material . The compound is characterized by its high thermal stability and excellent electron transport properties, making it a valuable material in the field of optoelectronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan typically involves the condensation of aniline derivatives followed by cyclization reactions. One common method includes the reaction of diphenylpyridine with an intermediate to form the target compound . Another method involves the reaction of phenylboronic acid with diphenyl cyanide under nitrogen atmosphere to produce 4,4’-biphenyl, which is then reacted with 3,5-diphenyl-1,3,5-triazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced purification techniques such as sublimation ensures the compound’s high purity, which is crucial for its application in electronic devices .
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan primarily undergoes substitution reactions due to the presence of triazine and furan rings. These reactions can be facilitated by various reagents and conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the triazine rings, while nucleophilic substitution can replace specific hydrogen atoms with nucleophiles .
Scientific Research Applications
2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan is widely used in scientific research, particularly in the development of OLEDs. Its excellent electron transport properties enhance the efficiency and lifetime of OLED devices . Additionally, the compound is used in the study of electron transport mechanisms and the design of new materials with improved optoelectronic properties .
Mechanism of Action
The compound exerts its effects primarily through its role as an electron transport material in OLEDs. It facilitates the movement of electrons from the cathode to the emitting layer, thereby improving the overall efficiency of the device . The molecular structure, with its triazine and furan rings, allows for efficient electron delocalization and transport .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-9,9’-spirobifluorene (SBFTrz)
- 2,7-Bis(4-phenylbenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)-9,9’-spirobifluorene (SBFBTP)
- 2,7-Bis(4-phenylbenzo-furo[3,2-d]pyrimidin-2-yl)-9,9’-spirobifluorene (SBFBFP)
Uniqueness
Compared to these similar compounds, 2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan offers a unique combination of high thermal stability and excellent electron transport properties. Its molecular structure allows for efficient electron delocalization, which is crucial for its performance in OLED applications .
Properties
Molecular Formula |
C42H26N6O |
|---|---|
Molecular Weight |
630.7 g/mol |
IUPAC Name |
2-[8-(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-4,6-diphenyl-1,3,5-triazine |
InChI |
InChI=1S/C42H26N6O/c1-5-13-27(14-6-1)37-43-38(28-15-7-2-8-16-28)46-41(45-37)31-21-23-35-33(25-31)34-26-32(22-24-36(34)49-35)42-47-39(29-17-9-3-10-18-29)44-40(48-42)30-19-11-4-12-20-30/h1-26H |
InChI Key |
MFMBMGCISLTTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


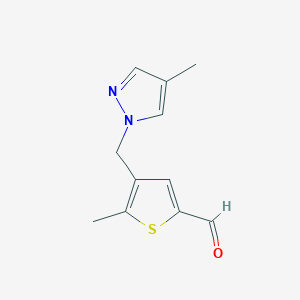
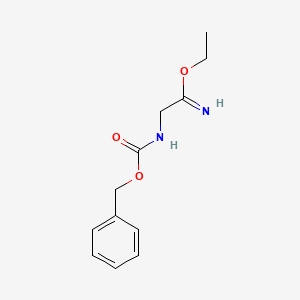
![[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217827.png)

![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
![2-{[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]amino}-2-oxoethyl acetate](/img/structure/B15217838.png)
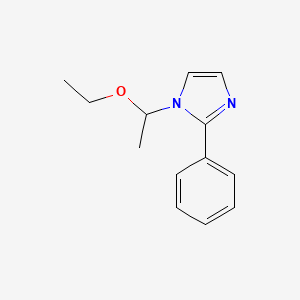
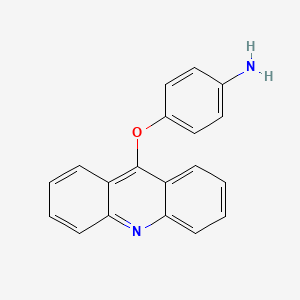
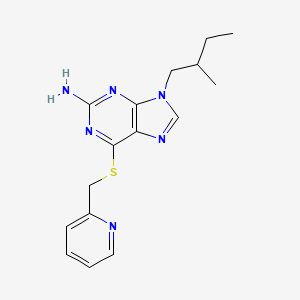
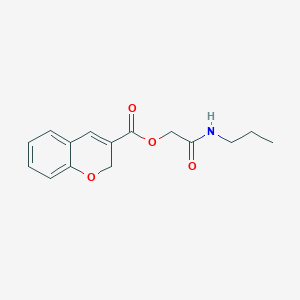
![2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride](/img/structure/B15217884.png)
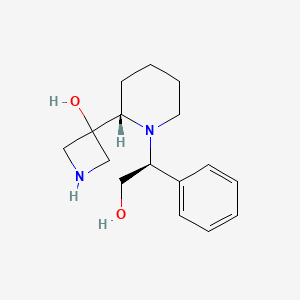
![n-[6-(Diethoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]acetamide](/img/structure/B15217901.png)
